molecular formula C26H22F3NO B13373980 2,2-dimethyl-5-[4-(trifluoromethyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

2,2-dimethyl-5-[4-(trifluoromethyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B13373980
M. Wt: 421.5 g/mol
InChI Key: QDNUTDJOPIPYTJ-UHFFFAOYSA-N
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Description

2,2-dimethyl-5-[4-(trifluoromethyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-5-[4-(trifluoromethyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the Phenyl Ring: The phenyl ring with the trifluoromethyl group can be synthesized through electrophilic aromatic substitution reactions.

    Cyclization: The cyclization process to form the tetrahydrobenzo[a]phenanthridinone core can be achieved through intramolecular Friedel-Crafts acylation.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using suitable alkylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-5-[4-(trifluoromethyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2-dimethyl-5-[4-(trifluoromethyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including antiviral and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate due to its unique structural features and biological activity.

    Industry: It is investigated for use in materials science, particularly in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-5-[4-(trifluoromethyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors, making it a potent modulator of biological processes. The exact pathways depend on the specific application, but it often involves inhibition or activation of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2,2-dimethyl-5-[4-(methyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in 2,2-dimethyl-5-[4-(trifluoromethyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H22F3NO

Molecular Weight

421.5 g/mol

IUPAC Name

2,2-dimethyl-5-[4-(trifluoromethyl)phenyl]-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C26H22F3NO/c1-25(2)13-19-22-18-6-4-3-5-15(18)9-12-20(22)30-24(23(19)21(31)14-25)16-7-10-17(11-8-16)26(27,28)29/h3-12,24,30H,13-14H2,1-2H3

InChI Key

QDNUTDJOPIPYTJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)C(F)(F)F)C(=O)C1)C

Origin of Product

United States

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